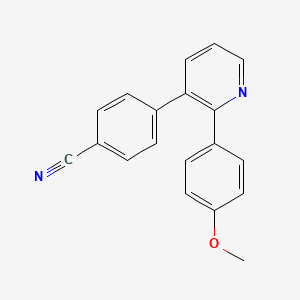
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile typically involves the condensation of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the cyanation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Electrophilic reagents: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor signaling pathways is of particular interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)benzonitrile: Similar in structure but lacks the methoxy group, which may affect its binding affinity and biological activity.
4-(2-Methoxyphenyl)piperidino]{2-[(4-methylphenyl)thio]pyridin-3-yl}methanone:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Features a triazole ring and is studied for its potential as a cancer treatment.
Uniqueness
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both a methoxyphenyl group and a benzonitrile moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-17-10-8-16(9-11-17)19-18(3-2-12-21-19)15-6-4-14(13-20)5-7-15/h2-12H,1H3 |
InChI Key |
UXTCFYMCEPNFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















